molecular formula C23H25ClN4O3 B2368091 N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286727-25-0

N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2368091
CAS No.: 1286727-25-0
M. Wt: 440.93
InChI Key: WXNFZOQCXORMJP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a morpholine moiety, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the morpholine moiety: The pyrazole intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine group.

    Attachment of the 3-methoxyphenyl group: This step involves the substitution reaction of the pyrazole-morpholine intermediate with a 3-methoxyphenyl halide.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with 2-chlorobenzylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(4-phenyl-3-morpholino-1H-pyrazol-1-yl)acetamide
  • N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-piperidin-1-yl-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is unique due to the presence of the 3-methoxyphenyl group and the morpholine moiety, which confer distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications and effects.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-30-19-7-4-6-17(13-19)20-15-28(26-23(20)27-9-11-31-12-10-27)16-22(29)25-14-18-5-2-3-8-21(18)24/h2-8,13,15H,9-12,14,16H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNFZOQCXORMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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